molecular formula C20H17F2NO3S B2520649 4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide CAS No. 338392-93-1

4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide

Cat. No.: B2520649
CAS No.: 338392-93-1
M. Wt: 389.42
InChI Key: IIHAYRCUQIYICK-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a 4-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form the intermediate 3-{[(4-fluorobenzyl)oxy]methyl}benzaldehyde.

    Sulfonamide formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation reactions: Products include sulfoxides and sulfones.

    Reduction reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through the formation of stable complexes with the sulfonamide group. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzenesulfonamide: A simpler analog that lacks the additional benzyl and phenyl groups.

    N-(4-fluorobenzyl)benzenesulfonamide: Similar structure but lacks the oxy-methyl linkage.

    4-fluoro-N-(3-methylphenyl)benzenesulfonamide: Similar structure but with a methyl group instead of the benzyl group.

Uniqueness

4-fluoro-N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)benzenesulfonamide is unique due to the presence of both the 4-fluorobenzyl and oxy-methyl linkages, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-fluoro-N-[3-[(4-fluorophenyl)methoxymethyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO3S/c21-17-6-4-15(5-7-17)13-26-14-16-2-1-3-19(12-16)23-27(24,25)20-10-8-18(22)9-11-20/h1-12,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHAYRCUQIYICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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